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- December 5, 2025 -

This whitepaper provides a comprehensive technical overview of the discovery and synthesis
of YM-430, a novel 1,4-dihydropyridine derivative identified as a potent dual-acting
cardiovascular agent. Developed by Yamanouchi Pharmaceutical Co., Ltd., YM-430 exhibits
both 31 adrenergic receptor antagonist and calcium channel blocking activities, positioning it as
a potential therapeutic for angina pectoris and hypertension. This document details the
pharmacological profile of YM-430, presents its physicochemical properties, and outlines a
plausible synthetic pathway based on established methodologies for 1,4-dihydropyridine
synthesis.

Discovery and Pharmacological Profile

YM-430, also known as YM-15430, emerged from research programs focused on developing
cardiovascular agents with a unique, dual mechanism of action. The compound is a 1,4-
dihydropyridine derivative, a class of molecules well-known for their calcium channel blocking
properties. What distinguishes YM-430 is the incorporation of a side chain that confers potent
B1l-adrenoceptor blocking activity.

Mechanism of Action
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YM-430's therapeutic potential stems from its ability to simultaneously target two key pathways
in cardiovascular regulation:

e Calcium Channel Blockade: Like other dihydropyridines, YM-430 inhibits the influx of
extracellular calcium into vascular smooth muscle cells and cardiac muscle cells by blocking
L-type calcium channels. This leads to vasodilation, a reduction in peripheral resistance, and
a decrease in blood pressure.

e [B1-Adrenoceptor Antagonism: The unique side chain of YM-430 allows it to competitively
inhibit the binding of catecholamines to B1-adrenergic receptors, which are primarily located
in the heart. This action reduces heart rate, myocardial contractility, and consequently,
myocardial oxygen demand.

This dual activity suggests that YM-430 could be particularly effective in treating conditions like
angina, where both vasodilation and reduced cardiac workload are beneficial.

Preclinical Pharmacology

Studies in animal models have demonstrated the significant cardiovascular effects of YM-430.
In anesthetized dogs, intravenous administration of YM-430 (0.01-0.3 mg/kg) resulted in a
dose-dependent decrease in mean blood pressure and total peripheral resistance without a
reflex increase in heart rate[1]. The compound also increased coronary and vertebral artery
blood flow[1]. In conscious rats, oral administration of YM-430 (100 mg/kg) produced a
sustained hypotensive effect and inhibited isoproterenol-induced tachycardia, confirming its
dual action in vivo[1].

Quantitative Pharmacological Data

The following table summarizes the key in vitro and in vivo pharmacological data for YM-430,
highlighting its potency as a dual-acting cardiovascular agent.
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Parameter

Species/Assay

Value

Reference

IC50 (Rhythmic

Contractions)

Isolated Dog Coronary

Artery

59.2 nM

[2]

IC50 (ST-Segment

Depression)

Anesthetized Rats
(Arginine

Vasopressin-Induced)

36.6 mg/kg P.O.

[2]

Effect on Mean Blood

Pressure

Anesthetized Dogs

Dose-dependent
decrease (0.01-0.3
mg/kg i.v.)

[1]

Effect on Total

Peripheral Resistance

Anesthetized Dogs

Dose-dependent
decrease (0.01-0.3
mg/kg i.v.)

[1]

Effect on Heart Rate

Anesthetized Dogs

No increase

[1]

Hypotensive Effect

Conscious Rats

Long-lasting (100
mg/kg p.o.)

[1]

Inhibition of

Tachycardia

Conscious Rats
(Isoproterenol-
Induced)

Significant (100 mg/kg
p.o.)

Physicochemical Properties of YM-430

A summary of the key physicochemical properties of YM-430 is provided in the table below.
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Property Value
Chemical Formula C29H35N308
Molecular Weight 553.61 g/mol

3-(4-(((S)-2-hydroxy-3-
phenoxypropyl)amino)butyl) 5-methyl (S)-2,6-

IUPAC Name ) ) ] o
dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-
3,5-dicarboxylate

CAS Number 153192-22-4

Appearance White to off-white solid powder

Synthesis of YM-430

While the specific, step-by-step synthesis of YM-430 is proprietary to Yamanouchi
Pharmaceutical Co., Ltd., a plausible and efficient synthetic route can be devised based on the
well-established Hantzsch dihydropyridine synthesis. This multicomponent reaction provides a
convergent approach to the core 1,4-dihydropyridine scaffold.

Proposed Synthetic Pathway

The synthesis of YM-430 can be envisioned through the condensation of three key building
blocks:

e An aromatic aldehyde: 3-Nitrobenzaldehyde.
» A [(-ketoester: Methyl acetoacetate.

¢ An enamine ester: An ester of 3-aminocrotonic acid bearing the -adrenergic blocking side
chain.

The logical workflow for this synthesis is depicted in the diagram below.
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Starting Materials

Side-Chain Precursor

Methyl Acetoacetate

3-Nitrobenzaldehyde

Click to download full resolution via product page

Key Synthetic Steps Final Product

Hantzsch Dihydropyridine
Synthesis

Caption: Proposed synthetic workflow for YM-430 via Hantzsch reaction.

Experimental Protocol: Hantzsch Dihydropyridine
Synthesis (General Procedure)

The following is a general experimental protocol for the Hantzsch synthesis, which can be

adapted for the preparation of YM-430.

Materials:

3-Nitrobenzaldehyde (1.0 eq)

Methyl acetoacetate (1.0 eq)

Enamine ester intermediate (1.0 eq)

Solvent (e.g., ethanol, isopropanol, or acetic acid)

Catalyst (optional, e.g., a catalytic amount of a Lewis or Brgnsted acid)
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Procedure:

e To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the
solvent.

e Add 3-nitrobenzaldehyde, methyl acetoacetate, and the enamine ester intermediate to the
flask.

 |f a catalyst is used, add it to the reaction mixture.

o Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer
chromatography (TLC).

e Upon completion of the reaction, allow the mixture to cool to room temperature.

« If the product precipitates, collect it by filtration. If not, remove the solvent under reduced
pressure.

» Purify the crude product by recrystallization or column chromatography to yield the final 1,4-
dihydropyridine product.

Note: The synthesis of the enamine ester intermediate containing the (S)-2-hydroxy-3-
phenoxypropyl)amino)butyl side chain would require a separate multi-step synthesis, likely
involving the protection of functional groups and chiral resolution or asymmetric synthesis to
obtain the desired stereochemistry.

Signaling Pathways and Mechanism of Action

The dual-acting nature of YM-430 allows it to modulate two distinct signaling pathways critical
to cardiovascular function.
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Caption: Signaling pathways modulated by YM-430.

Conclusion

YM-430 represents a significant development in the field of cardiovascular drug discovery,

offering a unigue combination of calcium channel blockade and 1-adrenergic antagonism in a
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single molecule. Its pharmacological profile suggests potential benefits in the treatment of
angina and hypertension. The synthesis of YM-430 can be achieved through established
synthetic methodologies, such as the Hantzsch reaction, allowing for the efficient construction
of its core 1,4-dihydropyridine structure. Further research and clinical development will be
necessary to fully elucidate the therapeutic potential of this promising dual-acting
cardiovascular agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b15616335?utm_src=pdf-body
https://www.benchchem.com/product/b15616335?utm_src=pdf-custom-synthesis
https://www.medkoo.com/products/11276
https://www.researchgate.net/publication/289337721_Synthesis_of_14-dihydropyridine_derivatives_of_biological_interest
https://www.benchchem.com/product/b15616335#discovery-and-synthesis-of-ym-430
https://www.benchchem.com/product/b15616335#discovery-and-synthesis-of-ym-430
https://www.benchchem.com/product/b15616335#discovery-and-synthesis-of-ym-430
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15616335?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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